4-chloro-N-(4-chloro-2-methylphenyl)benzamide
Description
Overview of Substituted Benzamide (B126) Scaffolds in Organic Chemistry
Substituted benzamides are a class of organic compounds characterized by a benzene ring attached to an amide functional group, with various substituents on either the benzene ring or the nitrogen atom. This structural motif is of paramount importance in medicinal chemistry and materials science due to its ability to form stable conformations and participate in various intermolecular interactions, such as hydrogen bonding. nanobioletters.com The versatility of the benzamide scaffold allows for the synthesis of a vast array of derivatives with diverse chemical and biological properties. cyberleninka.ru
Rationale for Investigating the Chemical Behavior of 4-chloro-N-(4-chloro-2-methylphenyl)benzamide
The specific compound, this compound, presents a unique combination of structural features that warrant detailed chemical investigation. The presence of two chlorine atoms, one on each of the phenyl rings, and a methyl group in the ortho position of the N-phenyl ring, introduces specific electronic and steric effects that can significantly influence the molecule's reactivity, conformation, and potential biological activity.
The rationale for its investigation is rooted in understanding how these substitutions modulate the properties of the benzamide core. For instance, the electron-withdrawing nature of the chlorine atoms can affect the acidity of the N-H proton and the reactivity of the aromatic rings. The ortho-methyl group can induce steric hindrance, influencing the dihedral angle between the two phenyl rings and potentially restricting conformational flexibility.
Current Research Landscape of Related Halogenated Benzamide Derivatives
The study of halogenated benzamide derivatives is an active area of research, with numerous studies exploring their synthesis, structural chemistry, and a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties. nanobioletters.comresearchgate.netnih.gov
Research on structurally similar compounds provides valuable insights into the potential properties of this compound. For example, studies on other chlorinated benzamides have elucidated their crystal structures, revealing how intermolecular interactions like hydrogen bonds and halogen bonds dictate their solid-state packing. nih.govnih.govresearchgate.net Furthermore, the biological activities of various halogenated benzamides have been documented, with some exhibiting potent insecticidal or fungicidal effects. researchgate.netnih.govmdpi.com This existing body of research provides a strong foundation for predicting the chemical behavior and potential applications of the title compound.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(4-chloro-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIBCPNXQJBZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99273-17-3 | |
| Record name | 4,4'-DICHLORO-2'-METHYLBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro N 4 Chloro 2 Methylphenyl Benzamide
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-chloro-N-(4-chloro-2-methylphenyl)benzamide, the most logical disconnection occurs at the amide C-N bond. This bond is synthetically formed by the reaction of a carboxylic acid derivative and an amine. This disconnection reveals two primary precursors: a 4-chlorobenzoyl derivative and 4-chloro-2-methylaniline (B164923).
The forward synthesis, therefore, involves the preparation of these two key precursors, followed by their coupling to form the final product.
4-chlorobenzoyl chloride is a reactive acyl halide that serves as an excellent precursor for the acylation step. It is typically synthesized from 4-chlorobenzoic acid. A common and efficient method for this conversion is the reaction of 4-chlorobenzoic acid with thionyl chloride (SOCl₂).
The reaction involves the refluxing of 4-chlorobenzoic acid with an excess of thionyl chloride. The thionyl chloride converts the carboxylic acid into the more reactive acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
A representative experimental procedure involves stirring a solution of 4-chlorobenzoic acid in thionyl chloride at an elevated temperature (e.g., 80°C) for several hours. After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield the crude 4-chlorobenzoyl chloride, which can be used in the subsequent step without further purification.
Table 1: Synthesis of 4-chlorobenzoyl Chloride
| Reactant | Reagent | Conditions | Product |
|---|
4-chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is the amine precursor. The synthesis of this compound can be achieved through the chlorination of 2-methylaniline (o-toluidine). A common industrial method involves the protection of the amino group as an acetamide, followed by chlorination and subsequent deprotection.
However, more direct methods have also been developed. One such method involves the direct chlorination of 2-methylaniline using a copper(II) chloride catalyst in the presence of hydrochloric acid, oxygen, and hydrogen chloride gas. In a typical procedure, 2-methylaniline is dissolved in a hydrochloric acid solution containing CuCl₂. The reaction mixture is heated, and a mixture of oxygen and hydrogen chloride gas is introduced over several hours. After the reaction, the product is isolated by extraction and purified by crystallization, affording 4-chloro-2-methylaniline in good yield and purity.
Table 2: Synthesis of 4-chloro-2-methylaniline
| Reactant | Reagents | Conditions | Product | Yield | Purity |
|---|
Amide Bond Formation Strategies
The crucial step in the synthesis of this compound is the formation of the amide bond between the two key precursors. Several strategies can be employed for this transformation.
Direct condensation involves the reaction of a carboxylic acid with an amine to form an amide, with the elimination of a water molecule. This method is atom-economical but often requires high temperatures and the removal of water to drive the equilibrium towards the product. For the synthesis of this compound, this would involve the direct reaction of 4-chlorobenzoic acid and 4-chloro-2-methylaniline.
While conceptually simple, this approach can be challenging due to the need for harsh reaction conditions, which might not be compatible with all functional groups. Catalysts can be employed to facilitate the reaction at lower temperatures.
A more common and generally more efficient method for amide bond formation is the reaction between an acyl chloride and an amine. This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and proceeds under mild conditions. For the synthesis of the target compound, this involves the reaction of 4-chlorobenzoyl chloride with 4-chloro-2-methylaniline.
The reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. A procedure for a structurally similar compound, 4-chloro-N-(2,4-dimethylphenyl)benzamide, involves the reaction of 4-chlorobenzoyl chloride with 2,4-xylidine in the presence of aqueous sodium bicarbonate, yielding the product in high yield. A similar protocol can be envisioned for the synthesis of this compound.
Table 3: Acyl Chloride-Amine Coupling Reaction
| Acyl Precursor | Amine Precursor | Base | Solvent | Product |
|---|
Modern organic synthesis often employs coupling agents to facilitate amide bond formation directly from a carboxylic acid and an amine under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the amide bond, and the carbodiimide (B86325) is converted into a urea (B33335) byproduct.
For the synthesis of this compound, this would involve treating a mixture of 4-chlorobenzoic acid and 4-chloro-2-methylaniline with a carbodiimide and a catalytic amount of HOBt in a suitable solvent.
Table 4: Amide Synthesis using Coupling Agents
| Carboxylic Acid | Amine | Coupling Agent | Activator | Product |
|---|
Optimization of Reaction Conditions
The formation of the amide linkage in this compound can be achieved through several synthetic routes, most commonly involving the reaction of an activated 4-chlorobenzoic acid with 4-chloro-2-methylaniline. The optimization of reaction parameters is key to ensuring an efficient and clean conversion.
The choice of solvent is critical as it influences reactant solubility, reaction rate, and the formation of byproducts. For the synthesis of N-aryl benzamides, a range of solvents can be employed, with the optimal choice depending on the specific synthetic method used.
For methods involving acyl chlorides, such as the Schotten-Baumann reaction, a two-phase system is often effective. iitk.ac.in An inert organic solvent like dichloromethane (DCM) or diethyl ether dissolves the amine and acyl chloride, while an aqueous phase contains a base to neutralize the HCl byproduct. iitk.ac.in Aprotic polar solvents such as dimethylformamide (DMF) can also be used, particularly when employing coupling agents, as they effectively dissolve all reactants and facilitate the reaction. fishersci.co.ukresearchgate.net In a patented synthesis of the structurally similar 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, dichloromethane was used as the solvent for a reaction employing a carbodiimide condensing agent. google.com
Modern approaches also explore solvent-free conditions, often accelerated by microwave irradiation, which can lead to shorter reaction times, cleaner reactions, and excellent yields, presenting a greener alternative to traditional solvent-intensive methods. niscpr.res.in
| Solvent Type | Examples | Typical Application | Impact on Yield and Purity |
|---|---|---|---|
| Aprotic Inert | Dichloromethane (DCM), Chloroform | Schotten-Baumann Reaction, Coupling Agent Reactions | Good for dissolving reactants; facilitates easy work-up and extraction. Purity is generally high if byproducts are managed. |
| Biphasic System | DCM/Water, Toluene/Water | Schotten-Baumann Reaction | Efficiently neutralizes HCl byproduct in the aqueous phase, driving the reaction to completion and improving yield. organic-chemistry.orgresearchgate.net |
| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile | Coupling Agent Reactions | Excellent solvating power for reactants and catalysts, but can be difficult to remove during work-up, potentially affecting final purity. researchgate.net |
| Solvent-Free | Microwave Irradiation | Greener Synthesis Protocols | Often results in very high yields and purity with significantly reduced reaction times and minimal waste. niscpr.res.in |
Temperature control is a vital parameter in the synthesis of this compound. The reaction between an acyl chloride and an amine is typically exothermic, and careful temperature management is necessary to prevent side reactions.
Many procedures are effectively carried out at room temperature (approx. 20-25°C), especially when potent catalysts or activating agents are used, as this provides a good balance between reaction rate and selectivity. google.comchemicalbook.com Some protocols recommend initial cooling to 0°C, particularly during the addition of highly reactive reagents like acyl chlorides, to moderate the reaction rate and minimize the formation of impurities. fishersci.co.ukprepchem.com Conversely, for less reactive starting materials, heating the reaction mixture to reflux may be necessary to achieve a reasonable conversion rate within a practical timeframe. nih.gov Most amide synthesis reactions are conducted at atmospheric pressure, as pressure modifications are generally not required to influence the reaction outcome.
| Condition | Parameter Range | Rationale and Application |
|---|---|---|
| Cooling | 0°C to 5°C | Used during the addition of highly reactive reagents (e.g., acyl chlorides) to control exothermic reactions and improve selectivity. fishersci.co.uk |
| Room Temperature | 20°C to 25°C | Commonly used for reactions with activating agents or for standard Schotten-Baumann conditions, offering a balance of rate and control. iitk.ac.ingoogle.com |
| Heating/Reflux | 40°C to 100°C+ | Employed to increase the reaction rate for less reactive substrates or to ensure complete conversion. nih.govresearchgate.net |
| Pressure | Atmospheric | Standard condition for most laboratory-scale amide bond formations as the reaction is not significantly pressure-dependent. |
The choice of catalyst or activating agent is fundamental to the efficiency of the amide synthesis. Two primary catalytic strategies are prevalent for preparing compounds like this compound.
Schotten-Baumann Conditions : This classic method involves reacting 4-chlorobenzoyl chloride with 4-chloro-2-methylaniline in the presence of a base. organic-chemistry.org The base (e.g., sodium hydroxide, triethylamine) is not a true catalyst but acts as a stoichiometric promoter, neutralizing the hydrochloric acid generated during the reaction. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic, thereby driving the reaction to completion. organic-chemistry.org
Coupling Agents : Modern organic synthesis frequently employs coupling agents to facilitate amide bond formation directly from carboxylic acids (4-chlorobenzoic acid), avoiding the need to first prepare the more reactive acyl chloride. Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are common. fishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk The efficiency of this process is often enhanced by the addition of activators like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), which form activated esters that are less prone to side reactions and react cleanly with the amine. google.comchemicalbook.com
| Method | Catalyst/Reagent | Function | Typical Conditions |
|---|---|---|---|
| Schotten-Baumann | NaOH, Triethylamine (Et3N), Pyridine | Base; neutralizes HCl byproduct to drive equilibrium. organic-chemistry.org | Acyl chloride and amine in an inert solvent, often biphasic. iitk.ac.in |
| Coupling Agent | DIC, EDCI, DCC | Activates the carboxylic acid to form a reactive intermediate. fishersci.co.uk | Carboxylic acid and amine in an aprotic solvent (e.g., DCM, DMF) at 0°C to room temperature. google.comchemicalbook.com |
| HOBt, DMAP | Co-activator; minimizes side reactions and increases efficiency. chemicalbook.com |
Purification and Isolation Techniques
After the reaction is complete, a series of work-up and purification steps are necessary to isolate this compound in high purity.
The crude product obtained after the initial work-up (which typically involves aqueous washes to remove the catalyst, unreacted starting materials, and salts) is often a solid that can be purified by recrystallization. prepchem.com Common solvents for recrystallizing N-aryl benzamides include alcohols like ethanol (B145695) or methanol. prepchem.com The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.
For mixtures that are difficult to separate by recrystallization, or to achieve very high purity, column chromatography is the preferred method. semanticscholar.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. youtube.com A solvent system (mobile phase), usually a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column. nih.gov The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For a compound like this compound, a hexane/ethyl acetate (B1210297) gradient would likely provide effective separation from nonpolar impurities and more polar byproducts. nih.gov
Maximizing the yield of the final product requires a holistic approach that considers both the reaction execution and the purification process.
Stoichiometry Control : Using a slight excess (1.1 to 1.2 equivalents) of the more readily available or easily removed reactant, often the acyl chloride, can help drive the reaction to completion.
Efficient Work-up : The work-up procedure should be designed to efficiently remove byproducts and unreacted starting materials. This often involves washing the organic reaction mixture with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid or acidic byproducts. nih.gov
Selection of Optimal Conditions : As detailed in section 2.3, choosing the right combination of solvent, temperature, and catalyst is the most critical factor. For instance, using a highly efficient coupling agent system like DIC/HOBt can lead to near-quantitative conversion, significantly boosting the isolated yield. google.com
Minimizing Transfer Losses : Careful handling during transfers, filtration, and concentration steps minimizes physical loss of the product, which is particularly important when working on a smaller scale.
By systematically optimizing these reaction and purification parameters, the synthesis of this compound can be rendered highly efficient, providing the target compound in both high yield and excellent purity.
Advanced Structural Elucidation and Solid State Characterization of 4 Chloro N 4 Chloro 2 Methylphenyl Benzamide
X-ray Crystallography
Following a comprehensive search of publicly available scientific literature and crystallographic databases, it has been determined that the crystal structure of the specific compound 4-chloro-N-(4-chloro-2-methylphenyl)benzamide has not been reported. Consequently, detailed experimental data regarding its molecular conformation, dihedral and torsion angles, hydrogen bonding networks, intermolecular interactions, crystal packing, and Hirshfeld surface analysis are not available.
The generation of the requested detailed analysis under the specified outline headings is therefore not possible without the foundational data from single-crystal X-ray diffraction experiments. While crystallographic data exists for structurally related benzamide (B126) derivatives, such as N-(4-Chlorophenyl)-2-methylbenzamide, 2-Chloro-N-(4-methylphenyl)benzamide, and 4-Chloro-N-phenylbenzamide, it is scientifically inappropriate to extrapolate this data to the specific, distinct molecular structure of this compound. Each of these related compounds exhibits unique solid-state characteristics influenced by the specific placement of its substituent atoms.
Therefore, the following sections remain unwritten pending the future experimental determination and publication of the crystal structure of this compound.
Determination of Molecular Conformation and Geometry
No data available.
Analysis of Dihedral Angles and Torsion Angles within the Molecular Framework
No data available.
Characterization of Intramolecular Hydrogen Bonding Networks
No data available.
Investigation of Intermolecular Interactions (e.g., N–H···O Hydrogen Bonds, Halogen Bonding, π-π Stacking)
No data available.
Elucidation of Crystal Packing Arrangements and Supramolecular Architectures
No data available.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
No data available.
Vibrational Spectroscopy (Infrared and Raman)
Assignment of Characteristic Functional Group Vibrations (e.g., Amide I, II, III Bands, C-Cl Stretches)
A detailed analysis of the IR and Raman spectra would allow for the assignment of characteristic vibrational bands corresponding to the specific functional groups within this compound.
Amide Bands: The amide linkage (-CO-NH-) gives rise to several characteristic bands. The Amide I band, primarily due to the C=O stretching vibration, is typically strong in the IR spectrum and expected in the 1630-1680 cm⁻¹ region. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, would be anticipated between 1510 and 1570 cm⁻¹. The Amide III band is a more complex vibration involving C-N stretching and N-H bending, appearing in the 1250-1350 cm⁻¹ range.
N-H and C-H Vibrations: The N-H stretching vibration of the secondary amide would be observed as a distinct band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl (CH₃) group would show symmetric and asymmetric stretching vibrations below 3000 cm⁻¹.
C-Cl Stretches: The carbon-chlorine (C-Cl) stretching vibrations are highly dependent on their position on the aromatic rings. These vibrations would be expected in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹, providing structural confirmation.
Without experimental spectra, a precise data table of these vibrational modes cannot be constructed.
Conformational Analysis through Vibrational Modes
The planarity and orientation of the two substituted phenyl rings relative to the central amide bridge dictate the molecule's conformation. Vibrational spectroscopy can offer insights into the conformational isomers (rotamers) present in the solid state. The precise frequencies of key vibrational modes, particularly the amide bands and out-of-plane bending modes, are sensitive to the torsional angles (C-C-N-C and C-N-C=O). The presence of multiple peaks in certain spectral regions could indicate the co-existence of different conformers.
Comparison of Experimental and Theoretically Predicted Vibrational Spectra
To achieve a more definitive assignment of vibrational modes, experimental IR and Raman spectra would be compared with spectra predicted through theoretical calculations. Methods such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)) are commonly used to calculate the harmonic vibrational frequencies of the optimized molecular structure. A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and methodological approximations. This comparative analysis helps to confirm band assignments and supports the proposed molecular conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum would reveal distinct signals for each chemically non-equivalent proton.
Amide Proton (N-H): A singlet, typically in the downfield region (δ 8-10 ppm), would correspond to the amide proton. Its chemical shift can be influenced by solvent and hydrogen bonding.
Aromatic Protons: The protons on the two substituted benzene rings would appear in the aromatic region (δ 7-8 ppm). The 4-chlorobenzoyl ring would exhibit a characteristic AA'BB' pattern (two doublets). The 4-chloro-2-methylphenyl ring would show a more complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) due to the different electronic environments and coupling between adjacent protons.
Methyl Protons (CH₃): The methyl group protons would appear as a singlet in the upfield region (δ 2.0-2.5 ppm).
Analysis of the coupling constants (J-values) between adjacent protons would confirm their relative positions on the aromatic rings. For instance, ortho-coupling is typically larger (7-9 Hz) than meta-coupling (2-3 Hz).
A detailed data table of predicted chemical shifts and coupling constants cannot be generated without access to experimental or simulated spectra.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Characterization
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear at a low field (δ 165-175 ppm).
Aromatic Carbons: The aromatic carbons would resonate in the δ 110-150 ppm range. Carbons bonded to electronegative chlorine atoms (C-Cl) and the nitrogen atom (C-N) would be shifted downfield. The specific chemical shifts would be crucial for assigning each carbon in the two distinct phenyl rings.
Methyl Carbon (CH₃): The methyl carbon would appear at a high field (δ 15-25 ppm).
Without spectral data, a table assigning the chemical shifts for the 14 unique carbon atoms in the molecule cannot be provided.
Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are powerful methods for determining the covalent framework of a molecule by identifying through-bond and through-space correlations between nuclei. For this compound, a combination of COSY, HMQC (or HSQC), and HMBC experiments would provide a comprehensive map of its proton and carbon skeletons.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. In the context of this compound, the COSY spectrum would be instrumental in identifying the spin systems within the two aromatic rings.
4-chlorobenzoyl moiety: The protons on this ring would exhibit characteristic coupling patterns. For instance, the proton ortho to the carbonyl group would show a correlation to the adjacent meta proton.
4-chloro-2-methylphenyl moiety: The protons on this ring would also display correlations consistent with their substitution pattern. The proton adjacent to the methyl group, for example, would show a COSY cross-peak to its neighboring proton.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). libretexts.orgyoutube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon in this compound would exhibit a cross-peak in the HMQC/HSQC spectrum, directly linking its ¹H and ¹³C chemical shifts. For example, the methyl protons would show a correlation to the methyl carbon, and each aromatic C-H would have a corresponding cross-peak.
Key HMBC correlations for this compound would include:
Correlations from the amide proton (N-H) to the carbonyl carbon of the benzoyl group and to the carbons of the 4-chloro-2-methylphenyl ring, confirming the amide linkage.
Correlations from the protons on the 4-chlorobenzoyl ring to the carbonyl carbon.
Correlations from the methyl protons to the adjacent aromatic carbons in the 4-chloro-2-methylphenyl ring.
Correlations from the aromatic protons to various carbons within their respective rings and, in some cases, across the amide bond.
The following table outlines the expected key 2D NMR correlations for this compound. The chemical shifts are hypothetical and are based on typical values for similar structures.
| Proton (¹H) Signal | COSY Correlations (¹H) | HMQC/HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| Amide N-H | - | - | Carbonyl C=O, Carbons of the 4-chloro-2-methylphenyl ring |
| Protons on 4-chlorobenzoyl ring | Adjacent aromatic protons | Corresponding aromatic carbons | Carbonyl C=O, other aromatic carbons in the same ring |
| Protons on 4-chloro-2-methylphenyl ring | Adjacent aromatic protons | Corresponding aromatic carbons | Methyl carbon, other aromatic carbons in the same ring |
| Methyl Protons (-CH₃) | - | Methyl carbon | Adjacent aromatic carbons |
Mass Spectrometry for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Fragmentation Pattern Analysis for Structural Information
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes a series of fragmentation reactions. The resulting charged fragments are detected, and their mass-to-charge ratios (m/z) are plotted against their relative abundance to generate a mass spectrum. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and its fragments would be distinctive, with characteristic M, M+2, and M+4 peaks.
The primary fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group and the amide nitrogen. nih.gov For this compound, the following fragmentation patterns can be predicted:
Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the 4-chlorophenyl ring, or the C-N bond of the amide linkage.
McLafferty rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group and a γ-hydrogen. However, in this specific molecule, a classical McLafferty rearrangement is not expected to be a major pathway.
Cleavage of the amide bond: This can occur in two ways:
Formation of the 4-chlorobenzoyl cation.
Formation of the 4-chloro-2-methylphenylaminyl radical cation.
The following table details the predicted major fragments for this compound and their corresponding m/z values.
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [M]⁺˙ | [C₁₄H₁₁Cl₂NO]⁺˙ | 279 |
| [M-Cl]⁺ | 244 | |
| [4-chlorobenzoyl]⁺ | [C₇H₄ClO]⁺ | 139 |
| [4-chloro-2-methylphenyl]⁺ | [C₇H₆Cl]⁺ | 125 |
| [4-chlorophenyl]⁺ | [C₆H₄Cl]⁺ | 111 |
| [C₆H₄]⁺˙ | 76 |
Computational and Quantum Chemical Investigations of 4 Chloro N 4 Chloro 2 Methylphenyl Benzamide
Geometry Optimization and Energetic Profiling
This section would typically detail the process of finding the most stable three-dimensional structure of the molecule and its energetic properties.
Once the stable conformations are identified, their electronic energies and enthalpies would be calculated. The electronic energy is a measure of the total energy of the electrons and nuclei in the molecule at absolute zero. The enthalpy includes thermal corrections to the electronic energy at a given temperature and pressure. By comparing these values, scientists can determine the relative stability of the different conformations. The conformation with the lowest energy is the most stable and would be expected to be the most populated form of the molecule under normal conditions.
Electronic Structure Analysis
This part of the investigation would delve into the distribution and energies of the electrons within the molecule, which are fundamental to its reactivity and properties.
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. The spatial distribution of the HOMO and LUMO would also be visualized to predict which parts of the molecule are most likely to be involved in chemical reactions.
An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the regions of a molecule that are rich or poor in electrons. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. The MEP map provides valuable insights into the molecule's reactivity, intermolecular interactions, and hydrogen bonding characteristics.
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the investigation of charge transfer and delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). This analysis also provides information about the hybridization of the atomic orbitals that form the chemical bonds, offering a deeper understanding of the bonding within the molecule.
Without specific studies on 4-chloro-N-(4-chloro-2-methylphenyl)benzamide, it is not possible to provide the detailed research findings, data tables, and specific electronic structure visualizations requested. The information presented here is a general overview of the computational methodologies that would be applied in such an investigation.
Based on a comprehensive search of available scientific literature, detailed computational and experimental data specifically for the compound This compound are not present in the accessible research databases.
While extensive research exists for structurally similar benzamide (B126) and anilide compounds, including various chloro- and methyl-substituted analogues, the specific combination of substituents in "this compound" has not been the subject of published computational chemical investigations that would provide the specific data required for the outlined article sections.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and specific analysis for the requested compound that adheres to the strict outline provided. Information regarding its theoretical vibrational frequencies, computational NMR chemical shifts, UV-Vis spectral simulations, and specific intermolecular interactions has not been found in the reviewed literature.
Intermolecular Interaction Studies (Computational Approach)
Energy Decomposition Analysis of Non-Covalent Interactions
Detailed quantitative data from Energy Decomposition Analysis (EDA) for this compound is not available in the reviewed scientific literature. While the presence of non-covalent interactions can be inferred from crystallographic and other computational studies on analogous compounds, a specific analysis partitioning the interaction energies into their constituent physical terms (e.g., electrostatic, Pauli repulsion, dispersion, induction) for this molecule has not been published.
Such an analysis would be crucial for a deeper understanding of the forces governing the supramolecular assembly and crystal packing of this compound. EDA provides invaluable insights into the nature and strength of interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which influence the material's physical and chemical properties. Without specific research focused on this analysis for this compound, a detailed discussion and presentation of data are not possible.
Chemical Reactivity and Derivatization Pathways of 4 Chloro N 4 Chloro 2 Methylphenyl Benzamide
Modification of Aromatic Rings
The two aromatic rings of 4-chloro-N-(4-chloro-2-methylphenyl)benzamide, the 4-chlorobenzoyl moiety (Ring A) and the 4-chloro-2-methylphenyl moiety (Ring B), are the primary sites for substitution reactions. The nature and outcome of these reactions are heavily influenced by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. libretexts.orgyoutube.com The feasibility and regioselectivity of EAS on this compound are governed by the activating and deactivating nature of the substituents on each ring. leah4sci.commasterorganicchemistry.com
The N-acyl group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl. libretexts.orglibretexts.org Conversely, the chlorine atoms are deactivating yet ortho-, para-directing. stackexchange.comucalgary.ca The methyl group on Ring B is an activating, ortho-, para-directing group. libretexts.orgmsu.edu
Ring A (4-chlorobenzoyl): This ring is significantly deactivated due to the strong electron-withdrawing effect of the amide carbonyl group and the inductive effect of the chlorine atom. Therefore, electrophilic substitution on this ring is expected to be challenging and would require harsh reaction conditions. If substitution were to occur, the incoming electrophile would be directed to the positions meta to the amide group and ortho to the chlorine atom.
Ring B (4-chloro-2-methylphenyl): This ring is more amenable to electrophilic attack compared to Ring A. The methyl group is activating and directs incoming electrophiles to the ortho and para positions relative to it. However, the para position is already occupied by a chlorine atom. The amide linkage, being a deactivating group, and the chlorine atom will also influence the regioselectivity. The interplay of these groups suggests that substitution is most likely to occur at the positions ortho to the methyl group and meta to the amide and chloro groups.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific conditions for these reactions on this compound would need to be empirically determined.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Aromatic Ring | Substituents and Their Effects | Predicted Position of Substitution |
|---|
| Ring A (4-chlorobenzoyl) | -C(O)NH- (Strongly deactivating, meta-directing) -Cl (Deactivating, ortho, para-directing) | Position 3 and 5 (meta to amide, ortho to chloro) | | Ring B (4-chloro-2-methylphenyl) | -NHC(O)- (Deactivating, ortho, para-directing) -CH₃ (Activating, ortho, para-directing) -Cl (Deactivating, ortho, para-directing) | Position 3 and 5 (ortho to methyl, meta to amide and chloro) |
Nucleophilic Aromatic Substitution Reactions of the Chlorine Atoms
Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. youtube.comlibretexts.orgyoutube.com In this compound, neither of the chlorine atoms is situated in a position that is sufficiently activated for facile nucleophilic displacement under standard conditions. nih.govnih.gov
The amide group, while electron-withdrawing, is not as powerfully activating as a nitro group, for instance. Consequently, the displacement of the chlorine atoms by common nucleophiles such as hydroxides, alkoxides, or amines would necessitate forcing conditions, likely involving high temperatures and pressures, and may result in low yields. rsc.orgyoutube.com The generally accepted mechanism for such reactions proceeds through a high-energy intermediate known as a Meisenheimer complex. youtube.com
Transformations Involving the Amide Linkage
The amide bond is a robust functional group, but it can undergo a variety of transformations under specific reaction conditions, providing a route to further derivatization.
Hydrolysis Studies and Stability under Varied Conditions
The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-chlorobenzoic acid and 4-chloro-2-methylaniline (B164923). rsc.org The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic rings. nih.gov
Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The presence of electron-withdrawing chloro groups on both rings is expected to slightly increase the rate of acid-catalyzed hydrolysis. rsc.org
N-Alkylation and Acylation Reactions
The nitrogen atom of the amide linkage in this compound possesses a lone pair of electrons and can, in principle, act as a nucleophile. However, the delocalization of this lone pair into the adjacent carbonyl group significantly reduces its nucleophilicity. researchgate.net
N-Alkylation: The introduction of an alkyl group onto the amide nitrogen typically requires a strong base to deprotonate the amide, generating a more nucleophilic amidate anion. mdpi.comorganic-chemistry.org This anion can then react with an alkyl halide or another suitable electrophile. Common bases used for this purpose include sodium hydride or potassium tert-butoxide.
N-Acylation: The N-acylation of amides to form imides is a useful transformation in organic synthesis. rsc.orgsemanticscholar.orgtandfonline.com This can be achieved by reacting the amide with an acyl chloride or anhydride (B1165640) under basic conditions. The reaction can be promoted by catalysts that enhance the electrophilicity of the acylating agent.
Mechanistic Investigations of Novel Reactions
Mechanistic studies on reactions involving N-aryl amides provide critical insights into their chemical behavior. While no specific mechanistic investigations on this compound have been reported, studies on the broader class of N-aryl benzamides elucidate the underlying principles of their reactivity in various transformations.
Copper-Catalyzed N-Arylation (Ullmann-Type Coupling): The formation of the N-aryl amide bond itself is often achieved via an Ullmann-type coupling reaction. Mechanistic studies reveal that the process is critically influenced by the choice of ligands, solvents, and the electronic properties of the reactants. mdpi.com Computational investigations using Density Functional Theory (DFT) have shown a direct correlation between experimental reaction yields and the activation energy of the haloarene activation step, which is often the rate-limiting step. mdpi.com The mechanism can proceed through a Cu(I)/Cu(III) catalytic cycle, where a key step is the oxidative addition of the aryl halide to a copper(I)-amidate complex. acs.org The strain energy associated with the distortion of the aryl halide at the transition state is a primary contributor to the energy barrier. mdpi.com
Transition Metal-Catalyzed C-H Functionalization: N-aryl benzamides are also substrates for C-H activation and functionalization reactions. For example, a rhodium-catalyzed ortho-amidation of benzoic acids with isocyanates, followed by decarboxylation, provides a route to N-aryl benzamides. nih.gov In this process, the carboxylate group acts as a temporary directing group to guide the C-H activation at the ortho position. nih.gov
Photoredox-Catalyzed Reactions: Dual nickel/photoredox catalysis has been used for the α-arylation of N-alkylbenzamides. Mechanistic studies indicate that the reaction proceeds through a Hydrogen Atom Transfer (HAT) mechanism. nih.gov A halide radical (e.g., Br•), generated by the photocatalyst, abstracts a hydrogen atom from the N-alkyl group to form a carbon-centered radical, which then participates in the cross-coupling cycle. nih.gov This highlights a pathway where reactivity is initiated not at the amide bond or aryl rings directly, but at an adjacent alkyl substituent.
Cobalt-Catalyzed Annulation: The mechanism of Co(III)-catalyzed annulation of N-chlorobenzamide with styrene (B11656) has been studied computationally. The investigation revealed a spin-crossover event, with the irreversible migratory insertion of styrene into the Co-N bond being the enantioselectivity-determining step. rsc.org The steric effects of the chiral cyclopentadienyl (B1206354) (Cp) ligand on the cobalt center were found to be the dominant factor in controlling the stereochemical outcome. rsc.org
These studies collectively underscore the rich and varied reactivity of the N-aryl benzamide (B126) functional group, suggesting that this compound could be a versatile substrate for a range of mechanistically distinct and synthetically useful transformations.
Future Research Directions and Unexplored Avenues for 4 Chloro N 4 Chloro 2 Methylphenyl Benzamide
Development of Green Chemistry Synthetic Routes
The traditional synthesis of benzamides often involves the use of hazardous reagents and solvents, contributing to environmental concerns. Future research will likely focus on developing greener synthetic pathways for 4-chloro-N-(4-chloro-2-methylphenyl)benzamide. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, offer a framework for this development. chemistryjournals.net
Key strategies could include:
Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids.
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to improve atom economy and reduce waste. For instance, developing catalytic amidation reactions that avoid the use of toxic coupling agents.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. chemistryjournals.net
Flow Chemistry: Implementing continuous flow processes which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
The successful implementation of these strategies has been demonstrated for other organic compounds, such as the greener synthesis of ibuprofen, which utilizes a catalytic process to reduce waste. chemistryjournals.net Similar approaches could be adapted for the synthesis of this compound.
Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes
| Parameter | Traditional Synthesis (Illustrative) | Potential Green Chemistry Route |
| Solvent | Chloroform, Dichloromethane (B109758) | Water, Ethanol (B145695), or solvent-free |
| Reagents | Thionyl chloride, phosphorus trichloride | Catalytic coupling agents, enzymes |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound |
| Process Type | Batch processing | Continuous flow synthesis |
| Waste Generation | High (inorganic salts, solvent waste) | Minimized (higher atom economy) |
Advanced Solid-State Characterization Techniques
While initial crystallographic data may exist for related compounds, a comprehensive understanding of the solid-state properties of this compound is crucial for its application in materials science. Advanced characterization techniques can provide deeper insights into its crystal structure, polymorphism, and intermolecular interactions.
Future studies could employ:
Single-Crystal X-ray Diffraction at Various Temperatures: To study the effects of temperature on the crystal packing and identify any phase transitions.
Powder X-ray Diffraction (PXRD): To identify different polymorphic forms and assess the bulk purity of synthesized samples.
Solid-State NMR (ssNMR) Spectroscopy: To probe the local environment of atoms within the crystal lattice, providing information that is complementary to diffraction methods.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal stability, melting points, and decomposition profiles of the compound and its potential polymorphs.
Studies on similar benzamide (B126) structures have revealed the importance of intermolecular hydrogen bonds (e.g., N—H⋯O) in stabilizing their crystal structures. nih.govnih.gov For example, in N-(4-chlorophenyl)-2-methylbenzamide, molecules form chains via N—H⋯O hydrogen bonds. nih.gov A detailed investigation of these interactions in this compound would be a key focus.
Application of Machine Learning in Predicting Reactivity and Properties
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. rjptonline.org For this compound, ML models could be developed to predict its reactivity, properties, and potential biological activities, thereby accelerating the research and development cycle.
Potential applications include:
Reaction Outcome Prediction: ML models trained on large reaction databases can predict the most likely products, yields, and optimal reaction conditions for the synthesis of derivatives. beilstein-journals.orgnih.gov
Property Prediction: Algorithms can be trained to predict various physicochemical properties such as solubility, melting point, and spectroscopic signatures based on the molecular structure. digitellinc.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: If the compound is explored for biological applications, ML-based QSAR models can predict the activity of new derivatives, guiding the design of more potent compounds.
These predictive models, often built using techniques like graph neural networks, can significantly reduce the number of experiments required, saving time and resources. digitellinc.com
Exploration of Crystal Engineering Strategies for Tailored Material Properties
Crystal engineering involves the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. For this compound, this approach could be used to control its solid-state architecture and, consequently, its material properties.
Future research could focus on:
Co-crystallization: Forming multi-component crystals (co-crystals) with other molecules (co-formers) to modify properties like solubility, stability, and melting point. The selection of co-formers would be guided by an analysis of potential hydrogen bonding and other non-covalent interactions.
Polymorph Screening: A systematic search for different crystalline forms (polymorphs) of the compound. Different polymorphs can have distinct physical properties, and identifying them is crucial for applications where solid-state characteristics are important.
Supramolecular Synthon Analysis: Identifying robust and predictable patterns of intermolecular interactions (supramolecular synthons) that can be used to assemble molecules into desired architectures. In many benzamides, the N—H⋯O hydrogen bond forms a common C(4) chain motif. nih.gov
By understanding and controlling the intermolecular interactions, it may be possible to design materials based on this compound with specific optical, electronic, or mechanical properties.
Design and Synthesis of Chemically Modified Derivatives with Tuned Reactivity
The chemical structure of this compound provides several sites for modification, allowing for the synthesis of a library of derivatives with fine-tuned properties.
Strategic modifications could include:
Varying Substituents on the Phenyl Rings: Replacing the chloro and methyl groups with other electron-withdrawing or electron-donating groups to systematically alter the electronic properties of the molecule. This can influence its reactivity, binding affinity in biological systems, and photophysical properties.
Modification of the Amide Linker: While more challenging, alterations to the amide bond itself could be explored to change the molecule's conformation and hydrogen bonding capabilities.
Introduction of Functional Groups: Adding specific functional groups to enable further reactions, such as polymerization or attachment to surfaces.
The synthesis of these new derivatives would provide a platform for structure-property relationship studies, leading to a deeper understanding of how molecular structure dictates function. For instance, creating derivatives could be a strategy to develop compounds with potential anticancer activity, a field where related sulfonamide and benzamide structures have been explored. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-chloro-N-(4-chloro-2-methylphenyl)benzamide, and how do coupling reagents influence reaction efficiency?
- The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective coupling reagents for forming amide bonds between carboxylic acids and aromatic amines. Reaction conditions (e.g., solvent, temperature) must be controlled to minimize side reactions and improve yields. IR and ¹H-NMR are critical for verifying product purity and structural integrity .
Q. What spectroscopic methods are recommended for characterizing this benzamide derivative?
- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). ¹H-NMR confirms substitution patterns (e.g., aromatic protons, methyl groups). Elemental analysis validates stoichiometry. For advanced characterization, X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
Q. How does solvent polarity affect the fluorescence properties of this compound?
- Fluorescence intensity is maximized in aprotic solvents (e.g., DMF) due to reduced quenching effects. Polar solvents stabilize excited states, enhancing emission. Systematic solvent screening (e.g., using Kamlet-Taft parameters) is recommended to optimize photophysical studies .
Advanced Research Questions
Q. How can conflicting data on the compound’s fluorescence stability under varying pH conditions be resolved?
- Fluorescence intensity peaks at pH 5 but declines in acidic (pH < 3) or alkaline (pH > 8) conditions due to protonation/deprotonation of functional groups. To address contradictions, replicate experiments using buffered solutions with ionic strength controls. Statistical tools like R.S.D.% (relative standard deviation) and ANOVA can identify variability sources .
Q. What strategies are effective for resolving crystal structure ambiguities caused by polymorphism?
- Polymorphism arises from conformational flexibility in the benzamide backbone. Use single-crystal X-ray diffraction with low-temperature data collection (e.g., 89–290 K) to minimize thermal motion artifacts. Computational modeling (e.g., DFT) can predict stable conformers and guide crystallization conditions .
Q. How does the compound interact with bacterial enzymes like acps-pptase, and what methodological approaches validate its mechanism?
- The chloro and trifluoromethyl groups enhance binding to bacterial enzymes via hydrophobic and halogen-bonding interactions. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while molecular docking (e.g., AutoDock Vina) maps interaction sites. Enzymatic assays (e.g., NADH consumption) confirm inhibition efficacy .
Q. What experimental designs mitigate synthetic byproducts during scale-up?
- Byproducts like unreacted 4-chloroaniline or hydrolyzed intermediates can be minimized using flow chemistry with precise temperature/pH control. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield. Monitor reaction progress with LC-MS .
Methodological Considerations
- Fluorescence Optimization : Use λex/λem = 340/380 nm with a quartz cuvette. Maintain 25°C to prevent thermal quenching. LOD (0.269 mg/L) and LOQ (0.898 mg/L) values ensure sensitivity in trace analysis .
- Crystallography : C–H⋯O hydrogen bonds often stabilize crystal packing. Centrosymmetric dimers are common in benzamides, influencing material properties like solubility .
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., fluorescence lifetime measurements vs. intensity assays) to resolve discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
